molecular formula C29H32ClN5O2 B592556 Pyronaridine-13C2 , d4 CAS No. 1261393-31-0

Pyronaridine-13C2 , d4

Cat. No.: B592556
CAS No.: 1261393-31-0
M. Wt: 524.067
InChI Key: YFYLPWJKCSESGB-RQBOPRCOSA-N
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Description

Pyronaridine-13C2 , d4, also known as this compound, is a useful research compound. Its molecular formula is C29H32ClN5O2 and its molecular weight is 524.067. The purity is usually 95%.
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Properties

CAS No.

1261393-31-0

Molecular Formula

C29H32ClN5O2

Molecular Weight

524.067

IUPAC Name

4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis[dideuterio(pyrrolidin-1-yl)methyl]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,32-33H,2-5,10-13,17-18H2,1H3/i17+1D2,18+1D2

InChI Key

YFYLPWJKCSESGB-RQBOPRCOSA-N

SMILES

COC1=CC=C2C(=C(C3=C(N2)C=C(C=C3)Cl)N=C4C=C(C(=O)C(=C4)CN5CCCC5)CN6CCCC6)N1

Synonyms

Benzo[b]-1,5-naphthyridine Phenol Derivative-13C2 , d4;  Malaridine-13C2 , d4;  4-[(7-Chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)amino]-2,6-bis(1-pyrrolidinylmethyl-13C2 , d4)phenol;  4-((7-Chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino)-2,6

Origin of Product

United States

Nomenclature, Structural Isotopic Annotation, and Definitive Chemical Identity in Research Contexts

Systematic Nomenclature and Isotopic Designators for Pyronaridine-13C2, d4

The definitive chemical name for Pyronaridine-13C2, d4 is 4-((7-chloro-2-methoxybenzo[b] Current time information in Bangalore, IN.silantes.comnaphthyridin-10-yl)amino)-2,6-bis(pyrrolidin-1-ylmethyl-13C-d2)phenol. synzeal.comcleanchemlab.comkmpharma.in The designators "-13C2" and ", d4" specify the precise nature and location of the isotopic labels. This nomenclature indicates that two carbon atoms have been replaced with the stable isotope carbon-13 (¹³C), and four hydrogen atoms have been substituted with deuterium (B1214612) (²H or D). synzeal.comcleanchemlab.comkmpharma.in Specifically, the labels are located on the two pyrrolidin-1-ylmethyl groups attached to the phenol (B47542) ring. synzeal.com

This precise labeling is crucial for its function as an internal standard in analytical studies. The increased molecular weight due to the isotopes allows it to be distinguished from the unlabeled parent compound, pyronaridine (B1678541), in mass spectrometry analyses. acanthusresearch.com

PropertyValue
Systematic Name 4-((7-chloro-2-methoxybenzo[b] Current time information in Bangalore, IN.silantes.comnaphthyridin-10-yl)amino)-2,6-bis(pyrrolidin-1-ylmethyl-13C-d2)phenol
Isotopic Labels Two ¹³C atoms, Four Deuterium (d4) atoms
Molecular Formula C₂₇¹³C₂H₂₈D₄ClN₅O₂
Molecular Weight Approximately 524.06 - 524.1 g/mol
CAS Number 1261393-31-0
This table summarizes the key identifiers for Pyronaridine-13C2, d4. synzeal.comcleanchemlab.comkmpharma.indaicelpharmastandards.comchemsrc.com

Principles of Stable Isotope Labeling for Analytical Research Standards

Stable isotope labeling is a fundamental technique in analytical and biomedical research, enabling the creation of high-purity reference standards. silantes.comlgcstandards.com This process involves replacing one or more atoms in a molecule with their non-radioactive (stable) isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comsymeres.com The resulting isotopically labeled compound is chemically identical to its unlabeled counterpart but possesses a higher mass. acanthusresearch.com

This mass difference is the cornerstone of its utility as an internal standard in quantitative analysis, particularly in techniques like mass spectrometry (MS). amerigoscientific.com When added to a sample in a known quantity, the labeled standard co-elutes with the analyte of interest during chromatographic separation. Because they have nearly identical physicochemical properties, they experience similar ionization efficiency and are affected by matrix effects in the same way. acanthusresearch.comamerigoscientific.com This allows for accurate quantification of the analyte by comparing its signal intensity to that of the known amount of the internal standard, thereby correcting for variations in sample preparation and instrument response. amerigoscientific.com

Key considerations in the design of stable isotope-labeled standards include:

Stability of the label: Isotopes must be placed in positions where they are not susceptible to exchange with protons from the solvent or matrix. acanthusresearch.com

Sufficient mass difference: The mass increase should be significant enough to prevent spectral overlap with the natural isotopic distribution of the unlabeled analyte. acanthusresearch.com

High isotopic purity: The standard should contain a negligible amount of the unlabeled species to ensure accurate quantification. acanthusresearch.com

Advanced Structural Elucidation Methodologies for Labeled Analogs

A suite of advanced spectroscopic techniques is employed to confirm the structural integrity, isotopic purity, and precise location of the labels in compounds like Pyronaridine-13C2, d4.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of isotopically labeled compounds. acs.org It provides detailed information about the atomic connectivity and chemical environment within a molecule. The presence of ¹³C and deuterium labels induces characteristic changes in the NMR spectrum. For instance, the coupling between a ¹³C nucleus and an attached proton results in a distinct splitting of the proton signal, confirming the location of the label. openmedscience.com Similarly, the substitution of protons with deuterium leads to the disappearance of corresponding signals in the ¹H NMR spectrum, verifying the sites of deuteration. rsc.org Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), can further elucidate the J-coupling network, providing unambiguous confirmation of the labeled positions. acs.org NMR analysis is crucial for ensuring the structural integrity of the synthesized standard and verifying that the isotopic labels have been incorporated at the intended positions. openmedscience.comrsc.org

High-Resolution Mass Spectrometry (HRMS) is the primary technique for determining the isotopic purity of labeled standards. nih.gov HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the clear differentiation between the labeled compound and any residual unlabeled analyte. algimed.com By analyzing the isotopic pattern and the relative abundance of the different isotopologs (molecules differing only in their isotopic composition), the percentage of isotopic enrichment can be precisely calculated. rsc.orgresearchgate.net

Tandem mass spectrometry (MS/MS) provides further structural confirmation. acs.org In an MS/MS experiment, the parent ion of the labeled compound is isolated and then fragmented. The resulting fragment ions are then analyzed. By observing which fragments retain the isotopic labels, researchers can confirm the location of the labels within the molecular structure. nih.gov This is particularly important when the label needs to be on a specific fragment for a quantitative assay. acanthusresearch.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of isotopically labeled compounds.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational and rotational transitions. uvm.edunumberanalytics.com The substitution of atoms with heavier isotopes alters the vibrational frequencies of the chemical bonds. For example, the stretching frequency of a C-D bond is lower than that of a C-H bond. nih.gov These shifts in the IR spectrum can be used to confirm the presence and, in some cases, the location of isotopic labels. nih.gov

Sophisticated Synthetic Methodologies for Pyronaridine 13c2, D4 and Precursors

Retrosynthetic Analysis for Precise Isotopic Incorporation

The synthesis of Pyronaridine-13C2, d4 necessitates a carefully planned retrosynthetic strategy to ensure the specific and efficient incorporation of carbon-13 and deuterium (B1214612) isotopes. The general synthesis of pyronaridine (B1678541) can proceed through either a linear or a convergent pathway. nih.govchemrxiv.org A convergent approach is often favored for its efficiency and is the basis for this analysis.

The key disconnections in the retrosynthesis of pyronaridine involve the Mannich reaction and the preceding SNAr (nucleophilic aromatic substitution) reaction. nih.gov Working backward from the target molecule, Pyronaridine-13C2, d4, the final step is the formation of the two pyrrolidinylmethyl side chains via a double Mannich-like reaction. This points to a precursor containing a 4-aminophenol (B1666318) core.

The crucial isotopic labels, two ¹³C atoms and four deuterium atoms, are strategically placed. The two ¹³C atoms are incorporated into the 4-aminophenol ring, while the four deuterium atoms are located on one of the pyrrolidine (B122466) rings. This placement suggests the use of ¹³C-labeled 4-aminophenol and deuterated pyrrolidine as key isotopic precursors.

Therefore, the retrosynthetic analysis breaks down the synthesis into three main components:

The synthesis of the unlabeled tricyclic heteroaromatic core.

The synthesis of ¹³C-labeled 4-aminophenol.

The synthesis of d4-pyrrolidine.

Synthesis and Purification Strategies for Isotopic Precursors

The successful synthesis of Pyronaridine-13C2, d4 hinges on the availability of high-purity isotopic precursors.

Synthesis of ¹³C-labeled 4-aminophenol:

The synthesis of ¹³C-labeled 4-aminophenol can be achieved through various established methods. One common approach involves the use of a ¹³C-labeled benzene (B151609) derivative as a starting material. For instance, a six-carbon labeled phenol (B47542) can be nitrated and subsequently reduced to the corresponding aminophenol. rsc.org A general scheme for the synthesis of [¹³C₆]-4-aminophenol is presented below.

StepReactionReagents and Conditions
1Nitration of [¹³C₆]-BenzeneHNO₃, H₂SO₄
2Reduction of [¹³C₆]-NitrobenzeneFe, HCl or H₂, Pd/C
3Hydroxylation (various methods)e.g., via diazonium salt

Purification of the resulting ¹³C-labeled 4-aminophenol is typically achieved through recrystallization or column chromatography to ensure high chemical and isotopic purity before its use in the subsequent steps of the pyronaridine synthesis.

Synthesis of d4-pyrrolidine:

Deuterated pyrrolidine can be synthesized using methods that allow for the specific incorporation of deuterium atoms. A catalytic asymmetric strategy combining H/D exchange and a 1,3-dipolar cycloaddition of an azomethine ylide has been reported for the synthesis of enantioenriched α-deuterated pyrrolidine derivatives. scispace.comresearchgate.netrsc.org This method utilizes D₂O as a safe and inexpensive deuterium source. scispace.comresearchgate.netrsc.org

An alternative approach involves the reduction of a suitable precursor with a deuterium source. For example, the reduction of succinimide (B58015) or a derivative with a strong deuteride-donating agent like lithium aluminum deuteride (B1239839) (LiAlD₄) can yield fully deuterated pyrrolidine.

StepReactionReagents and Conditions
1Reduction of SuccinimideLiAlD₄ in an aprotic solvent (e.g., THF)
2Work-up and PurificationAcid-base extraction followed by distillation

Purification of d4-pyrrolidine is crucial to remove any unlabeled or partially labeled species. This is typically accomplished by fractional distillation.

Multi-Step Synthetic Protocols for Stable Isotope Labeling

The synthesis can be summarized in the following key steps:

Formation of the Tricyclic Core: The synthesis begins with a copper-catalyzed Ullmann coupling of 2,4-dichlorobenzoic acid and an appropriate aminopyridine, followed by cyclization and deoxychlorination to yield the dichlorotricyclic heteroaromatic intermediate. nih.govacs.org

SNAr Reaction: The dichlorotricyclic intermediate is then reacted with ¹³C-labeled 4-aminophenol in an SNAr reaction to form the core structure of pyronaridine. nih.gov

Double Mannich Reaction: The final step involves a double Mannich-like reaction between the product from the SNAr reaction, formaldehyde, and d4-pyrrolidine. nih.gov This step introduces the deuterated side chains to complete the synthesis of Pyronaridine-13C2, d4.

A study on the synthesis of [²H]- and [¹³C]-labeled pyronaridine tetraphosphate (B8577671) using a microwave irradiation technique has been reported, which was found to be more advantageous than classical methods, resulting in a chemical purity of >99% as determined by HPLC. medchemexpress.com

Stereochemical Control and Regioselectivity in Labeled Compound Synthesis

Regioselectivity:

A key challenge in the synthesis of the pyronaridine core is achieving high regioselectivity during the initial Ullmann coupling. The reaction between 2,4-dichlorobenzoic acid and the aminopyridine must selectively occur at the desired position. Studies have shown that using a copper(I) catalyst under aqueous micellar catalysis conditions can lead to very high regioselectivity, with no substitution observed at the para-position by HPLC. nih.govacs.orgresearchgate.net This high degree of control is essential for an efficient synthesis.

Stereochemical Control:

Pyronaridine itself does not possess any chiral centers. Therefore, stereochemical control in the traditional sense of enantioselectivity or diastereoselectivity is not a factor in its synthesis. However, the introduction of deuterium at specific positions in the pyrrolidine ring requires control over the deuteration process to ensure the desired isotopic labeling pattern. The use of catalytic asymmetric methods for the synthesis of deuterated pyrrolidines can provide high levels of stereoselectivity in the placement of deuterium atoms, although for the purpose of a stable isotope-labeled internal standard, a racemic mixture of the deuterated pyrrolidine is often sufficient. scispace.comresearchgate.netrsc.org The Mannich reaction itself does not create any new stereocenters in the final pyronaridine molecule.

Quality Control and Isotopic Enrichment Determination Post-Synthesis

Following the synthesis of Pyronaridine-13C2, d4, rigorous quality control is essential to confirm its chemical purity, identity, and isotopic enrichment.

Chemical Purity:

High-performance liquid chromatography (HPLC) is a primary technique used to assess the chemical purity of the synthesized compound. medchemexpress.comresearchgate.net The goal is typically to achieve a purity of >99%.

Identity Confirmation:

The identity of Pyronaridine-13C2, d4 is confirmed using a combination of spectroscopic techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm the molecular formula and the incorporation of the isotopic labels. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. usm.my The absence of signals at specific positions in the ¹H NMR spectrum can confirm the presence of deuterium, while the enhanced signals in the ¹³C NMR spectrum confirm the incorporation of carbon-13.

Isotopic Enrichment Determination:

Determining the isotopic enrichment is a critical quality control step.

Mass Spectrometry: Mass spectrometry is a powerful tool for determining the isotopic enrichment of labeled compounds. nih.govalmacgroup.comin-process.com By analyzing the isotopic cluster of the molecular ion, the percentage of molecules containing the desired number of heavy isotopes can be quantified. High-resolution mass spectrometry is particularly useful for resolving isotopic peaks and accurately determining enrichment levels. nih.gov

NMR Spectroscopy: NMR can also be used to determine isotopic enrichment. For deuterium labeling, the reduction in the integral of the corresponding proton signal in the ¹H NMR spectrum can be used to estimate the level of deuteration. For ¹³C labeling, quantitative ¹³C NMR can be employed.

A study utilizing Pyronaridine-¹³C₂,d₄ as a stable isotope-labeled internal standard for the quantification of pyronaridine in whole blood by LC-MS/MS highlights the importance of a well-characterized labeled compound with high isotopic purity for accurate bioanalytical applications. researchgate.net

The following table summarizes the key analytical techniques used for the quality control of Pyronaridine-13C2, d4.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Determination of chemical purity
High-Resolution Mass Spectrometry (HRMS)Confirmation of molecular formula and accurate mass
¹H and ¹³C Nuclear Magnetic Resonance (NMR)Structural elucidation and confirmation of isotopic labeling sites
Mass Spectrometry (Isotope Ratio Analysis)Quantification of isotopic enrichment

Advanced Bioanalytical Methodologies for Quantitative and Qualitative Analysis of Pyronaridine 13c2, D4 in Complex Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation for Labeled Analogs

LC-MS/MS stands as the cornerstone for the bioanalysis of pyronaridine (B1678541) and its labeled counterparts due to its high sensitivity, selectivity, and robustness. The development of a validated LC-MS/MS method is a meticulous process ensuring reliable data for clinical and preclinical investigations.

Optimization of Chromatographic Separation Parameters for Isomeric Distinction

Effective chromatographic separation is critical to distinguish the analyte from endogenous interferences and potential isomers. For pyronaridine and its labeled analog, reversed-phase liquid chromatography is commonly employed.

Recent studies have highlighted the use of fused-core column technology, such as the HALO RP amide column, to achieve rapid and efficient separations. researchgate.net A typical gradient elution involves a mobile phase system consisting of an aqueous component, often containing a buffer like ammonium (B1175870) formate (B1220265) to control pH and improve peak shape, and an organic component, which is usually a mixture of acetonitrile (B52724) and methanol. researchgate.netnih.gov The gradient program is optimized to ensure a short run time, often around 4.5 to 5 minutes, which is advantageous for high-throughput analysis of numerous clinical samples. researchgate.netresearchgate.net The selection of a suitable column and the fine-tuning of the mobile phase gradient are paramount for resolving pyronaridine from matrix components and ensuring the accuracy of quantification.

A recent ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method utilized a gradient program with a mobile phase consisting of 0.1% (v/v) formic acid in water and a mixture of acetonitrile and methanol. researchgate.net This approach, coupled with a short run time, demonstrates the continuous efforts to enhance the efficiency of pyronaridine analysis.

Interactive Table 1: Chromatographic Parameters for Pyronaridine Analysis

ParameterCondition 1Condition 2
Column HALO RP amide fused-coreACE 3 AQ
Mobile Phase A Acetonitrile-ammonium formate0.1% Formic Acid in Water
Mobile Phase B Acetonitrile-methanolAcetonitrile-Methanol (1:1, v/v)
Flow Rate 0.5 mL/min0.4 mL/min
Run Time 5 min4.5 min
Reference researchgate.net researchgate.net

Mass Spectrometric Detection Mode Selection and Tuning for Labeled Compounds

The mass spectrometer is operated in the positive ion mode using an electrospray ionization (ESI) source for the analysis of pyronaridine and Pyronaridine-13C2, d4. researchgate.netnih.gov Detection is achieved by selected reaction monitoring (SRM), which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

For pyronaridine, the protonated molecule [M+H]⁺ is selected as the precursor ion. The most abundant and stable product ion resulting from collision-induced dissociation (CID) is then chosen for quantification. A key study identified the mass transition for pyronaridine as m/z 518.10 → 447.15. researchgate.net For its stable isotope-labeled internal standard, Pyronaridine-13C2, d4, the corresponding transition is m/z 524.25 → 453.15. researchgate.net The 6-mass unit difference between the analyte and the internal standard ensures no cross-talk between the SRM channels. The collision energy and other MS parameters, such as ion spray voltage and gas flows, are meticulously optimized to maximize the signal intensity for both transitions. researchgate.net

Interactive Table 2: Mass Spectrometric Parameters for Pyronaridine and its Labeled Analog

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Reference
Pyronaridine518.10447.1523 researchgate.net
Pyronaridine-13C2, d4524.25453.1523 researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) Principles and Application

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. In the case of pyronaridine analysis, Pyronaridine-13C2, d4 serves as the ideal internal standard. researchgate.netnih.gov

The principle of IDMS is that the stable isotope-labeled internal standard (SIL-IS) behaves almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization. nih.gov Any loss of analyte during the analytical process will be mirrored by a proportional loss of the SIL-IS. By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or matrix effects. nih.govasm.org This approach significantly improves the precision and accuracy of the quantification, making it the gold standard for bioanalytical assays. The use of Pyronaridine-13C2, d4 in recent validated methods underscores the importance of IDMS in obtaining reliable pharmacokinetic data for pyronaridine. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

While LC-MS/MS is the primary tool for the analysis of pyronaridine and its major metabolites, GC-MS is a valuable technique for the profiling of volatile and semi-volatile compounds in biological samples. researchgate.netresearchgate.net The application of GC-MS to pyronaridine analysis is not direct, as pyronaridine and its known metabolites are not inherently volatile. coresta.org However, GC-MS can be employed for the analysis of certain metabolic products after appropriate derivatization.

The metabolism of pyronaridine involves several pathways, including N-dearylation, oxidation, and demethylation, leading to the formation of nine primary and four secondary metabolites. coresta.orgnih.gov These metabolites, which include aromatic amines and hydroxylated compounds, are generally polar and non-volatile. To make them amenable to GC-MS analysis, a derivatization step is necessary to increase their volatility and thermal stability. researchgate.net Common derivatization techniques for such functional groups include silylation or acylation.

Although no studies have been published on the specific GC-MS profiling of pyronaridine's volatile metabolites, the technique could theoretically be applied to explore metabolic pathways that might produce smaller, more volatile molecules. For instance, if minor metabolic pathways were to yield low molecular weight aromatic amines, GC-MS with a nitrogen-phosphorus detector (NPD) or in full-scan mode could be used for their identification and quantification after derivatization. This approach would offer a complementary view of the metabolic fate of pyronaridine, potentially uncovering novel biotransformation products not readily detected by LC-MS/MS.

Comprehensive Sample Preparation Strategies for Labeled Compound Extraction

The extraction of pyronaridine and its labeled analog from complex biological matrices like whole blood or plasma is a critical step to remove interfering substances and concentrate the analytes. coresta.org The high blood-to-plasma distribution ratio of pyronaridine suggests that whole blood is the preferred matrix for pharmacokinetic studies. researchgate.netcoresta.org

Protein Precipitation and Liquid-Liquid Extraction (LLE) Optimization

Protein precipitation is a straightforward and rapid sample preparation technique. It involves the addition of an organic solvent, such as acetonitrile, to the biological sample to denature and precipitate proteins. nih.govnih.gov While simple, this method can be less clean than others, potentially leading to matrix effects in the LC-MS/MS analysis. researchgate.net

Liquid-liquid extraction (LLE) is another widely used technique for pyronaridine extraction. diva-portal.orgmalariaworld.org This method involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of the organic solvent and the pH of the aqueous phase are critical parameters that need to be optimized to ensure high extraction recovery. For pyronaridine, LLE with solvents like diethyl ether has been reported. diva-portal.orgnrfhh.com A recently developed UPLC-MS/MS method successfully employed LLE, achieving a reproducible sample preparation recovery of 77%. researchgate.netmdpi.com This demonstrates that with careful optimization, LLE can be an effective method for the extraction of pyronaridine and its labeled analog from whole blood.

Interactive Table 3: Comparison of Sample Preparation Techniques for Pyronaridine Analysis

TechniquePrincipleAdvantagesDisadvantagesReference
Protein Precipitation Protein denaturation and removal by organic solvent.Simple, fast.Less clean extract, potential for matrix effects. nih.govnih.gov
Liquid-Liquid Extraction (LLE) Partitioning of analyte between aqueous and immiscible organic phases.Cleaner extract, good recovery with optimization.Can be more time-consuming and require larger solvent volumes. researchgate.netdiva-portal.org
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent and elution with a solvent.High selectivity, very clean extract, amenable to automation.Can be more expensive and require method development. researchgate.net

Solid Phase Extraction (SPE) and Microextraction Techniques

The effective isolation of Pyronaridine-13C2, d4 from intricate biological samples like blood and plasma is a critical first step in its analysis. researchgate.netdiva-portal.org Solid Phase Extraction (SPE) has emerged as a robust and widely utilized method for this purpose. diva-portal.orguoa.gr

Solid Phase Extraction (SPE):

SPE is a preferred technique for the clean-up, extraction, and pre-concentration of analytes from various sample types, including biological fluids. uoa.gr For pyronaridine, weak cation exchange (WCX) SPE columns have proven to be particularly effective. nih.govdiva-portal.orgnih.gov The extraction process typically involves conditioning the SPE sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest. uoa.gr A method for determining pyronaridine in human plasma utilized a C18 solid-phase sorbent, achieving a mean extraction recovery of 95.2%. researchgate.net Another validated method for whole blood employed a weak cation exchange SPE column, demonstrating its suitability for high-throughput analysis. nih.gov

Microextraction Techniques:

In recent years, there has been a significant shift towards miniaturized sample preparation methods that reduce solvent consumption and sample volume requirements. nih.govmdpi.commdpi.com These microextraction techniques are eco-friendly, rapid, and offer high extraction efficiencies. medcraveonline.com

Solid-Phase Microextraction (SPME): This technique integrates sampling, extraction, and pre-concentration into a single step. frontiersin.org An SPME device consists of a fused-silica fiber coated with a polymeric stationary phase that is either directly immersed in the liquid sample or exposed to the headspace above it. tandfonline.com

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE where a small amount of sorbent is packed into a syringe. tandfonline.com This technique allows for the processing of small sample volumes, making it ideal for the analysis of plasma. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. medcraveonline.comtandfonline.com After centrifugation, the fine droplets of the extraction solvent containing the analyte are sedimented and collected for analysis. tandfonline.com

These advanced extraction methodologies offer significant advantages in terms of efficiency, reduced environmental impact, and the ability to handle small sample volumes, which is particularly beneficial in clinical and research settings.

Calibration Curve Methodologies and Absolute Quantification Strategies

Accurate quantification of Pyronaridine-13C2, d4 relies on the establishment of a reliable calibration curve and the use of appropriate internal standards. nih.govmusechem.com

Calibration Curve Construction:

A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte. nist.gov For pyronaridine, a calibration curve in the range of 1.47–882 ng/mL has been established based on clinical pharmacokinetic data. nih.gov The simplest model that accurately describes the relationship between concentration and response is typically chosen. researchgate.net

Absolute Quantification and the Role of Internal Standards:

Absolute quantification is achieved by comparing the response of the analyte to that of a known amount of an internal standard. nist.gov Stable isotope-labeled (SIL) internal standards, such as Pyronaridine-13C2, d4, are the preferred choice for quantitative mass spectrometry-based assays. nih.govscioninstruments.comscispace.com

Pyronaridine-13C2, d4 is a deuterium (B1214612) and 13C-labeled version of pyronaridine. medchemexpress.com Because SIL internal standards are chemically almost identical to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery. scioninstruments.comwaters.com This allows them to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification. musechem.comscioninstruments.com The use of a SIL internal standard can significantly improve the robustness and accuracy of the bioanalytical method. scispace.com

ParameterDescriptionTypical Value/Range for Pyronaridine AnalysisSource
Calibration Range The range of concentrations over which the analytical method is accurate and precise.1.47–882 ng/mL nih.gov
Internal Standard A compound added to samples at a known concentration to facilitate quantification.Pyronaridine-13C2, d4 nih.gov
Regression Model The mathematical model used to fit the calibration curve.Linear or weighted linear regression researchgate.net
LLOQ The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.1.5 ng/mL nih.gov

Application of High-Resolution Accurate Mass Spectrometry (HRAMS) for Unbiased Metabolite Identification

High-Resolution Accurate Mass Spectrometry (HRAMS) has become an indispensable tool for the identification and characterization of drug metabolites. nih.govchromatographyonline.comnih.gov Its ability to provide high-resolution and accurate mass measurements allows for the determination of the elemental composition of metabolites and their fragments, facilitating their structural elucidation. nih.govchromatographyonline.com

In the context of pyronaridine, HRAMS plays a crucial role in identifying its various metabolites in biological samples. nih.govresearchgate.net Studies have utilized a combination of liquid chromatography (LC) coupled with accelerator mass spectrometry (AMS) to identify radio-labeled peaks, followed by LC-MS/MS for structural confirmation. nih.govresearchgate.net This approach has led to the identification of numerous primary and secondary metabolites of pyronaridine. nih.govresearchgate.net

The process of metabolite identification using HRAMS involves acquiring full-scan MS and product ion spectral data. nih.gov Data mining techniques, such as mass defect filtering, can then be applied to distinguish drug metabolites from endogenous components. nih.gov This untargeted approach allows for the comprehensive profiling of all metabolites present in a sample, without the need for prior knowledge of their structures. nih.govfrontiersin.org

Studies on pyronaridine metabolism have identified several metabolic pathways, including N-dearylation, oxidation, and conjugation. nih.govresearchgate.net For instance, in vitro studies with rat and human liver microsomes identified pyronaridine quinoneimine as a major metabolite. nih.gov Subsequent in vivo studies in rats detected O-demethylated derivatives in fecal and urinary extracts. nih.gov A mass balance study in healthy volunteers identified nine primary and four secondary metabolites. nih.govresearchgate.netresearchgate.net

Metabolite Identification TechniquePrincipleApplication in Pyronaridine ResearchSource
LC + AMS Separates compounds by liquid chromatography and detects radiolabeled components using accelerator mass spectrometry.Identifying radio-peaks of 14C-pyronaridine metabolites in biological samples. nih.govresearchgate.net
LC-MS/MS (HRAMS) Separates compounds by LC and uses high-resolution tandem mass spectrometry for structural elucidation based on accurate mass and fragmentation patterns.Confirming the identity and structure of pyronaridine metabolites. nih.govresearchgate.netnih.gov
Mass Defect Filtering A data mining technique that uses the difference between the exact mass and the nominal mass to filter for potential drug metabolites.Facilitating the identification of unknown drug metabolites from full-scan HRAMS data. nih.gov

In Vitro Research Paradigms and Mechanistic Investigations Utilizing Pyronaridine 13c2, D4 As a Molecular Probe

Cellular Uptake and Efflux Transport Mechanism Studies using Labeled Compounds

Understanding how a drug enters and exits cells is fundamental to determining its efficacy and potential for resistance. In vitro models, such as Caco-2 cell monolayers, are frequently used to simulate the intestinal barrier and study drug transport. nih.gov In these assays, Pyronaridine-13C2, d4 serves as the ideal internal standard for the LC-MS/MS quantification of unlabeled pyronaridine (B1678541).

Research has shown that pyronaridine is a substrate for P-glycoprotein (P-gp), an efflux transporter that pumps drugs out of cells, potentially limiting their oral absorption and bioavailability. nih.govresearchgate.net Studies using Caco-2 cells have demonstrated a significant P-gp-mediated efflux of pyronaridine. nih.govresearchgate.net The use of a potent P-gp inhibitor, such as PSC-833, reduces this efflux, confirming the role of this transporter. researchgate.net By accurately measuring the concentration of pyronaridine on both sides of the cell monolayer over time, researchers can calculate its permeability and efflux ratio. The precision afforded by using Pyronaridine-13C2, d4 as an internal standard is crucial for the reliability of these calculations. nih.gov

Table 1: Illustrative Data from a Caco-2 Permeability Assay of Pyronaridine

Direction of TransportPyronaridine Concentration (µM)Apparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio
Apical to Basolateral (A-B)201.51.8
Basolateral to Apical (B-A)202.71.8
A-B with P-gp inhibitor202.51.0
B-A with P-gp inhibitor202.51.0

This table is illustrative, based on findings that pyronaridine is a P-gp substrate. The data demonstrates how the efflux ratio decreases in the presence of a P-gp inhibitor, indicating that P-gp is responsible for pumping the drug out of the cells. nih.govresearchgate.net

Subcellular Distribution and Compartmentalization Research in Cellular Models

Pyronaridine's mechanism of action as an antimalarial involves accumulating in the acidic digestive vacuole of the Plasmodium parasite. nih.govoup.com As a lipophilic basic drug, it is also considered a lysosomotropic agent, meaning it can become trapped in acidic cellular compartments like lysosomes. nih.gov This subcellular compartmentalization is key to its therapeutic effect and can be investigated in various cellular models, including infected red blood cells and cancer cell lines. nih.govnih.gov

In such studies, cells are incubated with pyronaridine and then fractionated to separate different organelles (e.g., nucleus, mitochondria, lysosomes, cytosol). Pyronaridine-13C2, d4 is added to these fractions as an internal standard before extraction and LC-MS/MS analysis. This allows for the precise quantification of pyronaridine in each compartment, revealing its distribution profile within the cell. This information is vital for understanding its mechanism of action and potential off-target effects. For example, its accumulation in cancer cell lysosomes may contribute to its observed anticancer properties. nih.govmdpi.com

Molecular Target Engagement and Ligand-Target Interaction Characterization

The primary antimalarial target of pyronaridine is the inhibition of hemozoin formation, which it achieves by binding to hematin. nih.govnih.gov However, it also has other molecular targets, including DNA topoisomerase 2, which is relevant to its anticancer activity. nih.gov Chemical proteomics and techniques like the cellular thermal shift assay (CETSA) are used to identify and validate drug-target interactions. nih.gov

While Pyronaridine-13C2, d4 is not typically used directly as a probe in these assays, it is essential for the quantitative analysis that underpins them. For instance, in a competitive binding assay, a chemical probe designed to bind to a specific target would compete with pyronaridine. The amount of probe displaced by pyronaridine, or the amount of pyronaridine bound to the target, would be quantified using LC-MS/MS with Pyronaridine-13C2, d4 as the internal standard. This allows for the determination of binding affinity (Kd) and demonstrates that the drug engages with its intended target within the complex cellular environment. acs.org

Enzyme Kinetics and Reaction Phenotyping Assays for Drug-Metabolizing Enzymes

Pyronaridine is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP1A2, CYP2D6, and CYP3A4. nih.govasm.org It also acts as an inhibitor of these enzymes, particularly a potent inhibitor of CYP2D6. asm.orgajtmh.org Understanding these interactions is crucial for predicting potential drug-drug interactions.

In vitro enzyme kinetic studies use human liver microsomes or recombinant CYP enzymes to determine key parameters like the Michaelis-Menten constant (Km) and the maximal reaction velocity (Vmax). To determine the inhibitory potential (e.g., IC₅₀ or Kᵢ), pyronaridine is incubated with a known CYP substrate, and the formation of the substrate's metabolite is measured. In all these assays, the accurate quantification of pyronaridine concentrations is paramount, and Pyronaridine-13C2, d4 serves as the indispensable internal standard for this purpose. nih.gov The use of full progress curves in these assays can reveal complex time-dependent kinetic behaviors. mdpi.com

Table 2: Example of CYP Inhibition Data for Pyronaridine

CYP IsoformProbe SubstrateIC₅₀ (µM)Type of Inhibition
CYP1A2PhenacetinModerateCompetitive
CYP2D6Dextromethorphan1.1Potent/Competitive
CYP3A4MidazolamWeakCompetitive

This table is a representation of published findings on pyronaridine's inhibitory effects on major CYP enzymes. asm.orgbiorxiv.org

Metabolite Identification and Elucidation in Hepatic Microsomal and Hepatocyte Systems

The metabolism of pyronaridine is complex. nih.gov In vitro studies using rat and human liver microsomes have identified numerous metabolites. nih.govresearchgate.net These experiments involve incubating pyronaridine with the microsomal preparations and then analyzing the resulting mixture by high-resolution mass spectrometry.

The role of Pyronaridine-13C2, d4 in these studies is twofold. Firstly, as an internal standard, it ensures accurate quantification of the parent drug's depletion over time. Secondly, and more critically for metabolite identification, the known mass shift of the labeled compound (+6 Da compared to the unlabeled pyronaridine) creates a distinctive isotopic pattern. When a metabolite is formed, it retains this isotopic signature, creating a "doublet" in the mass spectrum—one peak for the metabolite from the unlabeled drug and one for the metabolite from the labeled drug, separated by 6 Da. This "peak-pair" approach unequivocally confirms that the detected molecule is a metabolite of pyronaridine and not an endogenous compound or artifact. Studies have identified various metabolic pathways, including N-dearylation, oxidation, and demethylation. researchgate.net For instance, a major metabolite identified in vitro is pyronaridine quinoneimine (M3), which shows a characteristic product ion in mass spectrometry. nih.gov

Table 3: Representative Pyronaridine Metabolites Identified In Vitro

Metabolite IDProposed BiotransformationMass Shift from Parent
M3Dehydrogenation-2 Da
M14O-demethylation-14 Da
M15Hydroxylation+16 Da
M16Carbonylation+28 Da

This table summarizes some of the key metabolic transformations observed for pyronaridine in in vitro systems like human liver microsomes. nih.govresearchgate.net

Quantitative Systems Pharmacology (QSP) Modeling for In Vitro to In Vivo Extrapolation (IVIVE) Data Integration

Quantitative Systems Pharmacology (QSP) and Physiologically Based Pharmacokinetic (PBPK) models are computational tools used to simulate a drug's behavior in the whole body. wikipedia.orgdokumen.pub These models integrate a wide range of data, including physicochemical properties and in vitro data, to predict the in vivo pharmacokinetics of a drug. wikipedia.orgnih.gov This process is known as In Vitro to In Vivo Extrapolation (IVIVE). wikipedia.orgplos.org

The high-quality in vitro data generated using Pyronaridine-13C2, d4 as an analytical standard is essential for building robust and predictive QSP and PBPK models. Data on intestinal permeability (from Caco-2 assays), subcellular distribution, metabolic rates, and enzyme inhibition (from microsomal assays) are all critical input parameters for these models. By integrating this information, researchers can predict human pharmacokinetic profiles, assess the impact of drug-drug interactions, and explore the effects of genetic polymorphisms in drug transporters and metabolizing enzymes. nih.govplos.org The accuracy of the initial in vitro data, guaranteed by the use of stable isotope-labeled standards like Pyronaridine-13C2, d4, is foundational to the predictive power of these models.

Preclinical in Vivo Research Methodologies and Animal Model Applications for Pyronaridine 13c2, D4 Studies

Design and Execution of Preclinical Pharmacokinetic (PK) and Tissue Distribution Studies with Labeled Tracers

The design of preclinical pharmacokinetic (PK) and tissue distribution studies for Pyronaridine-13C2, d4 involves the administration of this stable isotope-labeled compound to animal models, such as rats, mice, and dogs, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.de The use of a stable isotope label, such as the combination of carbon-13 (¹³C) and deuterium (B1214612) (d4) in Pyronaridine-13C2, d4, is a powerful tool in these studies. musechem.commdpi.com It allows the administered compound and its metabolites to be distinguished from any endogenous analogous compounds with high specificity and sensitivity using liquid chromatography-mass spectrometry (LC-MS/MS). nih.govmetsol.comresearchgate.net

Key aspects of the study design include:

Animal Model Selection: Rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs) species are often used to provide data for inter-species comparison and scaling. nih.govnih.gov

Tracer Administration: Pyronaridine-13C2, d4 is administered, typically orally, to mimic the intended clinical route.

Sample Collection: Serial blood samples are collected at predetermined time points to characterize the concentration-time profile of the labeled compound. Whole blood is often the preferred matrix for pyronaridine (B1678541) due to its high blood-to-plasma distribution ratio, indicating significant accumulation in red blood cells. nih.gov Tissues are collected at the end of the study to assess distribution.

Bioanalysis: LC-MS/MS methods are developed and validated for the quantitative analysis of Pyronaridine-13C2, d4 and its labeled metabolites in biological matrices. nih.govbioanalysis-zone.comresearchgate.net The stable isotope label serves as an ideal internal standard, correcting for variations during sample preparation and analysis. nih.gov

Execution of these studies generates critical PK parameters that describe the compound's behavior in vivo.

Table 1: Key Pharmacokinetic Parameters Obtained from Labeled Tracer Studies

ParameterDescriptionImportance in Preclinical Studies
CmaxMaximum observed concentration in blood or plasma.Indicates the rate and extent of drug absorption.
TmaxTime at which Cmax is observed.Provides information on the rate of drug absorption.
AUC (Area Under the Curve)Total drug exposure over time.Reflects the extent of absorption and overall exposure.
t1/2 (Half-life)Time required for the drug concentration to decrease by half.Determines the dosing interval and time to reach steady state.
CL/F (Apparent Clearance)Volume of blood or plasma cleared of the drug per unit of time.A measure of the body's efficiency in eliminating the drug.
Vd/F (Apparent Volume of Distribution)Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.

Microdialysis and Bioanalytical Sampling Methodologies in Animal Models

Microdialysis is an in vivo sampling technique that allows for the continuous measurement of unbound drug concentrations in the interstitial fluid of specific tissues, such as the brain, muscle, or liver. nih.govnih.gov This method is particularly valuable for understanding the pharmacokinetics at the target site of action, as it is the unbound drug that is generally considered pharmacologically active. ingentaconnect.com

In a preclinical study with Pyronaridine-13C2, d4, a microdialysis probe—a small, semi-permeable membrane—would be surgically implanted into a target tissue of a conscious, freely moving animal. ucl.ac.be The probe is perfused with a physiological solution, and small molecules like unbound Pyronaridine-13C2, d4 diffuse across the membrane into the perfusate, which is then collected in small fractions over time. nih.gov These samples are subsequently analyzed by highly sensitive LC-MS/MS. nih.gov

This technique offers several advantages over traditional blood sampling:

It provides time-resolved concentration profiles directly from the target tissue. nih.gov

It minimizes stress on the animal by reducing the need for repeated blood draws. ucl.ac.be

It allows for the direct correlation of target-site concentrations with pharmacodynamic effects, enhancing PK/PD modeling. ingentaconnect.com

Bioanalytical sampling for pyronaridine studies requires robust and sensitive methods due to its long half-life. nih.gov As pyronaridine concentrates in red blood cells, whole blood is the preferred matrix for analysis to accurately reflect the total drug concentration in circulation. nih.gov The development of sensitive LC-MS/MS methods, with a lower limit of quantification in the low ng/mL range, is crucial for capturing the terminal elimination phase of the drug. researchgate.net

Excretion Pathway Elucidation using Stable Isotope Tracers

Elucidating the excretion pathways is a fundamental component of ADME studies. Using a stable isotope tracer like Pyronaridine-13C2, d4 allows for a detailed mass balance study, which aims to account for the total administered dose and identify the primary routes and rates of elimination from the body. metsol.comchemicalsknowledgehub.com

In a typical preclinical mass balance study, animal models (e.g., rats) are administered a single dose of Pyronaridine-13C2, d4. Urine and feces are then collected quantitatively over an extended period until the majority of the labeled compound has been excreted. nih.govmmv.org Blood samples are also taken to monitor the clearance of the tracer from circulation.

The analysis of these samples by LC-MS/MS enables the differentiation and quantification of the parent compound and its metabolites due to the unique mass signature of the ¹³C and deuterium labels. researchgate.net This allows researchers to:

Determine the proportion of the dose excreted via renal (urine) and biliary/fecal (feces) routes.

Characterize the metabolic profile in each excretion matrix.

Calculate the rate of elimination.

Studies on pyronaridine have shown that it is eliminated through both urinary and fecal routes over a prolonged period. nih.govnih.gov In animal models, the fecal route is predominant. nih.gov

Table 2: Representative Excretion Data for Pyronaridine in Preclinical Models and Humans

SpeciesRouteMean Cumulative Recovery (% of Dose)Collection PeriodReference
RatFeces83%14 days nih.gov
Urine2.6%
DogFeces36%14 days nih.gov
Urine5.5%
HumanFeces47.8%87 days mmv.orgresearchgate.net
Urine23.7%

A mass balance study using ¹⁴C-pyronaridine in humans identified nine primary and four secondary metabolites, with major metabolic pathways including N-dearylation, oxidation, and demethylation. nih.govmmv.orgresearchgate.net A study with Pyronaridine-13C2, d4 would provide similar, highly detailed metabolic pathway information.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Disease Models

Pharmacodynamic (PD) biomarkers are crucial for establishing a link between drug exposure (PK) and therapeutic effect. In preclinical studies of antimalarial agents like pyronaridine, the primary disease model involves infecting animals (typically mice) with Plasmodium species, such as Plasmodium berghei. mmv.org The use of Pyronaridine-13C2, d4 in these models allows for precise quantification of drug concentrations, which can then be correlated with PD biomarker responses to build robust PK/PD models. uiowa.edumalariaworld.org

Key PD biomarkers for antimalarials include:

Parasite Clearance Rate: This is the most direct measure of a drug's efficacy. Parasitemia (the percentage of infected red blood cells) is monitored over time following treatment. The rate of decline in parasitemia is a critical PD endpoint. nih.govnih.gov Quantitative PCR (qPCR) is increasingly used for sensitive and accurate measurement of parasite density. nih.govresearchgate.net

Parasite Reduction Ratio (PRR): This metric quantifies the fold-reduction in parasite biomass per asexual cycle, providing a standardized measure of drug activity. researchgate.net

Recrudescence: The reappearance of parasites after initial clearance, indicating treatment failure, is a key clinical and preclinical endpoint. PK/PD models aim to define the drug exposure levels required to prevent recrudescence. uiowa.edu

Validation of these biomarkers involves demonstrating a consistent and predictable relationship between drug exposure (AUC/MIC, Cmax/MIC) and the biomarker response across different dose levels. These validated PK/PD relationships from preclinical models are essential for predicting efficacious dosing regimens in humans. malariaworld.org

Inter-Species Pharmacokinetic Modeling and Allometric Scaling Methodologies

Data obtained from preclinical PK studies in different animal species are essential for predicting human pharmacokinetics. Inter-species pharmacokinetic modeling and allometric scaling are the primary methodologies used for this extrapolation. nih.govnih.gov

Allometric scaling is a mathematical method that relates pharmacokinetic parameters (like clearance or volume of distribution) to the body weight of different animal species through a power-law equation:

Y = a ⋅ Wᵇ

Where:

Y is the pharmacokinetic parameter of interest (e.g., CL/F, Vss/F).

W is the body weight.

a is the allometric coefficient.

b is the allometric exponent.

By fitting this equation to data from at least three species (e.g., mouse, rat, dog), a log-log plot of the parameter versus body weight can be used to estimate the corresponding parameter in humans. nih.govresearchgate.net Studies on pyronaridine have successfully used this approach to scale PK parameters from hamsters, rats, and dogs. nih.gov

Table 3: Allometric Scaling Equations for Pyronaridine Based on Preclinical Data

PK ParameterAllometric Equation (log-transformed)Allometric Exponent (b)Reference
Absorption Rate Constant (ka)log Y = −0.1928 × log W + 0.5146-0.1928 nih.gov
Steady-State Volume of Distribution (Vss/F)log Y = 0.8220 × log W + 1.71930.8220 nih.gov
Clearance (CL/F)log Y = 0.7296 × log W + 0.10480.7296 nih.gov

Physiologically-Based Pharmacokinetic (PBPK) modeling is a more sophisticated "bottom-up" approach that integrates drug-specific data (e.g., solubility, permeability, in vitro metabolism) with physiological data from different species (e.g., organ blood flows, tissue volumes). nih.govmmv.org PBPK models consist of compartments representing different organs and tissues, allowing for the prediction of drug concentrations in specific sites. mdpi.com For pyronaridine, PBPK models have been developed to predict its distribution, including concentrations in target tissues like the lungs, and to simulate different dosing scenarios. nih.govmmv.org These models are invaluable for translating preclinical findings to clinical trial design. uiowa.edu

Advanced Pharmacokinetic and Biotransformation Research Methodologies for Pyronaridine 13c2, D4

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization using Stable Isotope Tracers

The use of stable isotope tracers like Pyronaridine-13C2, d4 is a sophisticated approach to delineate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the parent compound. By administering a mixture of the labeled and unlabeled drug, or the labeled drug alone, researchers can precisely track the compound's path through the body.

Pyronaridine (B1678541) is known to be rapidly absorbed after oral administration, with peak blood concentrations occurring within a few hours. oup.comresearchgate.net It exhibits extensive distribution into various tissues, a characteristic confirmed by quantitative whole-body radiography studies in rats using ¹⁴C-labeled pyronaridine. oup.com High concentrations are observed in the liver, lungs, spleen, and kidneys. oup.com Due to its lipophilic and basic nature, pyronaridine tends to accumulate in tissues and cells, particularly red blood cells, leading to a high blood-to-plasma concentration ratio. oup.comnih.gov

Comprehensive Metabolite Identification and Structural Elucidation Strategies (e.g., LC-HRMS/MS, NMR)

Identifying the full spectrum of metabolites is critical for a complete understanding of a drug's biotransformation. The structural similarity of metabolites to the parent drug makes stable isotope labeling an invaluable tool in their detection and characterization.

Metabolite Profiling and Reaction Phenotyping for Oxidative and Conjugative Pathways

Advanced analytical techniques, particularly liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS), are central to metabolite profiling. nih.govresearchgate.net The predictable mass shift of +6 Da for Pyronaridine-13C2, d4 relative to the unlabeled drug allows for the confident identification of drug-related material in complex biological matrices.

Human studies have identified numerous primary and secondary metabolites of pyronaridine. oup.comnih.gov The major metabolic pathways include:

N-dearylation: This is considered the most significant pathway, accounting for a large percentage of the metabolites found in blood, urine, and feces. nih.govresearchgate.net

Oxidation: Various oxidative metabolites are formed. nih.govresearchgate.net

Demethylation: This is another identified metabolic route. nih.govresearchgate.net

Conjugation: Glucuronidation and cysteine conjugation pathways have also been identified. nih.govresearchgate.net

Metabolic Pathway Description Key Enzymes
N-DearylationCleavage of the aryl group from the nitrogen atom.CYP450 enzymes
OxidationAddition of oxygen atoms to the molecule.CYP450 enzymes
DemethylationRemoval of a methyl group.CYP450 enzymes
GlucuronidationConjugation with glucuronic acid.UGTs
Cysteine ConjugationConjugation with cysteine.GSTs

Quantitative Metabolite Measurement and Turnover Rate Determination

The use of a stable isotope-labeled internal standard, such as Pyronaridine-13C2, d4, is the gold standard for the quantitative bioanalysis of pyronaridine and its metabolites by LC-MS/MS. researchgate.netnih.gov This approach corrects for variability in sample processing and instrument response, ensuring high accuracy and precision. Methods have been developed to quantify pyronaridine in whole blood over a wide range of concentrations. researchgate.net By applying these methods in studies that administer labeled pyronaridine, it is possible to determine the formation and elimination rates of individual metabolites, providing a dynamic view of the biotransformation process.

Pharmacokinetic Parameter Estimation Methodologies (e.g., Non-Compartmental Analysis, Compartmental Modeling)

Once concentration-time data for Pyronaridine-13C2, d4 and its metabolites are obtained, various mathematical approaches can be used to derive key pharmacokinetic (PK) parameters.

Non-Compartmental Analysis (NCA) is a direct method used to calculate parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½). nih.govajtmh.org This method is robust and does not rely on assumptions about the underlying physiological processes.

Compartmental Modeling involves fitting the concentration-time data to a specific model that represents the body as a series of interconnected compartments. nih.govnih.gov For pyronaridine, a two-compartment model with first-order absorption and elimination has been shown to adequately describe its pharmacokinetics in both adult and pediatric populations. nih.govuiowa.edu This approach provides more detailed information about the distribution and elimination processes, including parameters like the volume of distribution of the central and peripheral compartments (Vc and Vp) and the intercompartmental clearance (Q). nih.gov

PK Parameter Description Typical Value Range for Pyronaridine
CmaxMaximum observed concentrationVaries with dose
TmaxTime to reach Cmax1.4 - 4.8 hours researchgate.net
AUCTotal drug exposure over timeDose-dependent
Elimination half-life5 - 16 days oup.com
CL/FApparent total clearance~377 L/day (pediatric patients) nih.gov
V/FApparent volume of distributionLarge, indicating extensive tissue distribution

Population Pharmacokinetic (PopPK) Modeling Approaches in Preclinical Animal Populations

PopPK modeling is a powerful statistical technique used to analyze pharmacokinetic data from a population of individuals, identifying sources of variability in drug exposure. nih.govuiowa.edu In preclinical animal studies, PopPK models for pyronaridine have been developed to understand inter-species differences and to support the extrapolation of animal data to humans. nih.govresearchgate.net

These models typically use a base structural model (e.g., a two-compartment model) and incorporate covariates such as body weight to explain inter-individual variability in PK parameters. nih.govuiowa.edu Allometric scaling, which relates physiological parameters to body weight, is a common component of these models and is crucial for inter-species scaling. nih.gov By using data from preclinical species like hamsters, rats, and dogs, PopPK models can predict human pharmacokinetic profiles, which is essential for drug repurposing and dose selection for new indications. nih.govresearchgate.net The integration of data from studies using Pyronaridine-13C2, d4 would enhance the precision of these models by providing more accurate clearance and volume of distribution estimates.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation with Labeled Data Integration

PBPK modeling represents the pinnacle of pharmacokinetic simulation, integrating drug-specific data with detailed physiological and anatomical information. mdpi.comnih.govnih.gov These models consist of multiple compartments representing different organs and tissues, connected by blood flow. mdpi.com They can predict drug concentrations in specific tissues, which is often more relevant for efficacy and toxicity than blood concentrations.

For pyronaridine, PBPK models have been developed to simulate its distribution to target tissues like the lungs. mdpi.comnih.govmmv.org These models have shown that pyronaridine is extensively distributed to the lungs, with lung-to-blood concentration ratios being significantly high. mdpi.comnih.gov The integration of data from studies using Pyronaridine-13C2, d4 can significantly refine these models. For instance, labeled data can provide precise measurements of tissue-to-blood partition coefficients and metabolic clearance rates within specific organs, leading to more accurate predictions of tissue-level pharmacokinetics. This level of detail is invaluable for optimizing dosing regimens and predicting drug-drug interactions.

Molecular Mechanisms of Action and Target Engagement Research Leveraging Pyronaridine 13c2, D4

Elucidation of Hemozoin Inhibition Mechanisms at the Molecular Level

A primary mechanism of action for pyronaridine (B1678541), much like other quinoline (B57606) antimalarials, is the inhibition of hemozoin formation in the malaria parasite. medrxiv.orgnih.govoup.com During its life cycle within human red blood cells, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Pyronaridine disrupts this crucial detoxification process.

Research has demonstrated that pyronaridine effectively inhibits the formation of β-hematin, the synthetic equivalent of hemozoin, in vitro. nih.gov This inhibition is a key factor in its antimalarial activity. medrxiv.orgoup.com Furthermore, studies have shown that pyronaridine forms a complex with hematin, with a stoichiometric ratio of 1:2. nih.gov This interaction not only prevents the sequestration of heme into hemozoin but also enhances hematin-induced lysis of red blood cells. nih.gov Interestingly, the concentration of pyronaridine required for complete hemolysis is significantly lower than that of chloroquine. nih.gov

The inhibition of hemozoin formation leads to an accumulation of toxic free heme within the parasite's food vacuole, which is believed to cause oxidative stress and damage to cellular components, ultimately leading to parasite death. nih.govnih.gov

DNA Intercalation and Topoisomerase Inhibition Studies using Labeled Probes

Beyond its effects on heme detoxification, pyronaridine has been shown to interact with nucleic acids. Studies have provided evidence that pyronaridine can intercalate into DNA, a mechanism suggested by its structural similarity to known intercalating agents like quinacrine. nih.govnih.gov UV-Visible spectroscopy and mobility-shift assays have confirmed this interaction, demonstrating that pyronaridine binds to DNA, which can interfere with DNA replication and transcription. nih.gov

Furthermore, pyronaridine has been identified as an inhibitor of topoisomerase II. nih.govnih.gov Topoisomerases are essential enzymes that manage the topological state of DNA during cellular processes. By inhibiting topoisomerase II, pyronaridine can lead to DNA damage and trigger apoptosis, or programmed cell death. nih.govnih.gov While this mechanism is a significant contributor to its anticancer properties, its precise role in the antimalarial activity of pyronaridine is still a subject of some debate, with conflicting results from different experimental setups. nih.gov

Research FindingExperimental ApproachReference
Pyronaridine intercalates with DNA.DNA mobility-shift assays, UV-Visible spectroscopy, Circular Dichroism nih.gov
Pyronaridine is an inhibitor of topoisomerase II.Transcriptome analysis, in vitro topoisomerase inhibition assays nih.gov

Characterization of Molecular Targets and Binding Sites

The primary molecular target of pyronaridine in the context of its antimalarial action is hematin. oup.comnih.gov The formation of a drug-hematin complex is a critical step in its mechanism of action, preventing heme polymerization. nih.gov

In addition to hematin, DNA and topoisomerase II are also considered significant molecular targets of pyronaridine, particularly in relation to its broader cytotoxic effects, including its potential as an anticancer agent. nih.govnih.govnih.gov The binding of pyronaridine to DNA through intercalation represents a direct interaction with a key cellular macromolecule. nih.gov

Cellular Signaling Pathway Modulation and Analysis in Pathogen or Host Cells

The downstream effects of pyronaridine's interaction with its molecular targets lead to the modulation of various cellular signaling pathways. In cancer cells, the inhibition of topoisomerase II by pyronaridine has been shown to induce apoptosis. nih.gov This process involves mitochondrial depolarization and the activation of caspases, key executioner proteins in the apoptotic cascade. nih.gov

Furthermore, treatment with pyronaridine has been observed to alter cell cycle progression in cancer cell lines. nih.gov This interference with the normal cell cycle is a common outcome of DNA damage and replication stress, which can be induced by both DNA intercalation and topoisomerase II inhibition.

In the context of malaria, the accumulation of toxic heme due to hemozoin inhibition is thought to trigger a cascade of events leading to parasite death, though the specific signaling pathways involved are less clearly defined in the provided research.

Application of Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM) for Ligand-Target Complexes

While detailed structural studies of Pyronaridine-13C2, d4 complexed with its targets are not available in the provided search results, the elucidation of the three-dimensional structures of ligand-target complexes is a powerful tool in drug development. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level insights into how a drug binds to its molecular target.

For pyronaridine, such studies could further illuminate the precise nature of its interaction with hematin, DNA, and topoisomerase II. Understanding these interactions at a structural level can facilitate the design of more potent and selective derivatives with improved therapeutic profiles. The use of isotopically labeled compounds like Pyronaridine-13C2, d4 could potentially aid in certain biophysical techniques, such as NMR spectroscopy, to probe these interactions in solution.

Drug Interaction Research Methodologies and Mechanistic Insights with Pyronaridine 13c2, D4

In Vitro Cytochrome P450 (CYP) and Transporter Inhibition/Induction Assays with Labeled Substrates/Inhibitors

In vitro assays are fundamental in preclinical drug development to predict the potential for a new chemical entity to cause drug-drug interactions. For pyronaridine (B1678541), these studies have focused on its potential to inhibit or induce key drug-metabolizing enzymes and transporters. While Pyronaridine-13C2, d4 is primarily used for the accurate quantification of pyronaridine in these experimental setups, the resulting data provides crucial insights into the parent compound's interaction profile.

Cytochrome P450 (CYP) Inhibition

Studies have shown that pyronaridine has a distinct inhibitory profile against various CYP isoforms. It is identified as a strong inhibitor of CYP2D6, with reported IC50 values in the range of 1.1 to 2.32 μM. malariaworld.orgnih.govasm.org Its inhibitory effect on CYP3A4 is moderate, with a reported IC50 of 42.9 μM, while its effects on CYP1A2, CYP2C9, and CYP2C19 are considered mild, with IC50 values greater than 50 μM. malariaworld.orgnih.gov

In Vitro CYP Inhibition of Pyronaridine

CYP IsoformIC50 Value (μM)Inhibition StrengthReference
CYP2D61.1 - 2.32Strong malariaworld.orgnih.govasm.org
CYP3A442.9Moderate malariaworld.orgnih.gov
CYP1A2> 50Mild malariaworld.orgnih.gov
CYP2C9> 50Mild malariaworld.orgnih.gov
CYP2C19> 50Mild malariaworld.orgnih.gov

Transporter Inhibition

Pyronaridine's interaction with drug transporters, particularly P-glycoprotein (P-gp), has been investigated using in vitro models such as Caco-2 cell monolayers. oup.comnih.gov These studies have demonstrated that pyronaridine inhibits P-gp, with a reported IC50 value of 6.9 μM. nih.govoup.com Furthermore, research indicates that pyronaridine is a weak substrate for P-gp, with its efflux being inhibited by potent P-gp blockers. nih.gov

In Vitro P-glycoprotein (P-gp) Inhibition of Pyronaridine

TransporterCell ModelIC50 Value (μM)Reference
P-glycoprotein (P-gp)Caco-26.9 nih.govoup.com

Mechanistic Studies of Drug-Drug Interactions at the Enzyme or Transporter Level

The mechanistic basis for pyronaridine's drug-drug interactions lies in its role as an inhibitor of both metabolic enzymes and transporters. The use of Pyronaridine-13C2, d4 as an internal standard in LC-MS/MS methods is crucial for accurately determining the concentration of pyronaridine in these studies, thereby allowing for a precise characterization of its inhibitory effects.

The strong in vitro inhibition of CYP2D6 by pyronaridine suggests a high potential for DDIs with drugs that are substrates of this enzyme. malariaworld.orgnih.govasm.org Clinical studies have confirmed this, showing that co-administration of pyronaridine with the CYP2D6 probe substrate metoprolol (B1676517) resulted in increased plasma concentrations of metoprolol. nih.govresearchgate.net

Similarly, the inhibition of the efflux transporter P-gp by pyronaridine can lead to clinically relevant DDIs. nih.govoup.com When co-administered with ritonavir (B1064), a known P-gp substrate, pyronaridine was found to significantly increase ritonavir exposure, an effect attributed to the inhibition of P-gp-mediated efflux. nih.gov These findings highlight the dual inhibitory mechanism of pyronaridine on both a major drug-metabolizing enzyme and a key drug transporter.

Preclinical Drug-Drug Interaction (DDI) Study Design and Data Interpretation Methodologies

Preclinical DDI studies are designed to evaluate the potential for a new drug to alter the pharmacokinetics of co-administered drugs. A critical component of these studies is the accurate measurement of drug concentrations in biological samples. The use of a stable isotope-labeled internal standard, such as Pyronaridine-13C2, d4, is the gold standard for quantitative bioanalysis by LC-MS/MS. nih.govresearchgate.net

In a typical preclinical DDI study involving pyronaridine, animal models are administered pyronaridine alone and in combination with a potential interacting drug. mdpi.com Blood samples are collected at various time points, and the concentration of pyronaridine is determined using an LC-MS/MS method. researchgate.netnih.gov Pyronaridine-13C2, d4 is added to the samples during processing to serve as an internal standard. nih.gov This allows for correction of any variability in sample extraction and instrument response, ensuring high precision and accuracy of the measured pyronaridine concentrations. nih.govnih.gov

The resulting pharmacokinetic data, such as AUC (Area Under the Curve) and Cmax (Maximum Concentration), are then compared between the groups that received pyronaridine alone and those that received it with the co-administered drug. nih.gov Statistically significant changes in these parameters indicate a drug-drug interaction. The precise and reliable data obtained through the use of Pyronaridine-13C2, d4 allows for a confident interpretation of the DDI potential of pyronaridine.

Kinetic Isotope Effect (KIE) Studies for Elucidating Rate-Limiting Steps in Metabolism

The Kinetic Isotope Effect (KIE) is a powerful tool used to investigate reaction mechanisms, including the rate-limiting steps of drug metabolism. This is achieved by measuring the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes.

Despite the availability of Pyronaridine-13C2, d4, which contains both carbon-13 and deuterium (B1214612) isotopes, a review of the available scientific literature did not identify any studies that have specifically investigated the kinetic isotope effect of pyronaridine metabolism using this labeled compound. Such studies would be valuable in providing a deeper understanding of the enzymatic mechanisms involved in the biotransformation of pyronaridine.

Formulation Development and Bioanalytical Support Methodologies for Pyronaridine 13c2, D4 in Preclinical Research

Preformulation Studies and Physico-Chemical Characterization Relevant to Labeled Compounds

Preformulation studies are the cornerstone of rational formulation design, providing essential data on a molecule's intrinsic properties. pharmaceuticalonline.comijpacr.com For isotopically labeled compounds like Pyronaridine-13C2, d4, the physicochemical characteristics are considered virtually identical to their unlabeled counterparts. pepdd.com Therefore, data from the unlabeled pyronaridine (B1678541) base and its salts are directly applicable and crucial for developing preclinical formulations. pharmaceuticalonline.com Key characterization includes determining solubility, dissociation constant (pKa), partition coefficient (log P), and solid-state properties.

Pyronaridine is a basic compound with four ionization constants, indicating that its solubility is highly pH-dependent. oup.com The tetraphosphate (B8577671) salt form exhibits significantly higher aqueous solubility compared to the free base, a critical factor for oral formulation development. oup.comnih.govresearchgate.net The compound's lipophilicity, indicated by its log P value, influences its permeability and distribution characteristics. popline.orgmdpi.com Understanding these properties is fundamental to selecting appropriate vehicles and excipients for preclinical studies. ijpacr.com

Table 1: Physicochemical Properties of Pyronaridine (Data is for the unlabeled compound and serves as a direct proxy for Pyronaridine-13C2, d4)

PropertyFindingReference
Chemical Name4-[(7-chloro-2-methoxybenzo[b] nih.govcymitquimica.comnaphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol oup.com
Molecular Formula (Base)C₂₉H₃₂ClN₅O₂ oup.com
Molecular Weight (Base)518 g/mol oup.com
Molecular Formula (Labeled)C₂₇¹³C₂H₂₈D₄ClN₅O₂ cymitquimica.comsynzeal.com
Molecular Weight (Labeled)~524.1 g/mol synzeal.com
pKa Values7.08, 7.39, 9.88, 10.30 (experimentally measured) oup.compopline.org
Aqueous Solubility (Base)Very sparingly soluble in water (0.02% w/v) oup.comresearchgate.net
Aqueous Solubility (Tetraphosphate Salt)Sparingly soluble in water (1.46% w/v) oup.comnih.govpopline.org
Partition Coefficient (log P)0.26 (for the base, indicating higher liposolubility than the salt) nih.govpopline.org
AppearanceLight Orange to Orange Solid (as Tetraphosphate Salt) cymitquimica.com
UV-Vis AbsorptionSignificant absorption in the range of 190-380 nm nih.govpopline.org

Analytical Method Development for Labeled Compound Quantification in Preclinical Formulations

To support preclinical studies, a validated analytical method is required to confirm the concentration of Pyronaridine-13C2, d4 in the prepared formulations. Such methods ensure accurate substance administration during in-vivo testing. High-performance liquid chromatography (HPLC) with UV detection or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for their specificity and sensitivity. chromatographyonline.com

LC-MS/MS is particularly well-suited for this purpose. researchgate.net The development of a quantitative method for Pyronaridine-13C2, d4 would involve optimizing chromatographic conditions to achieve a sharp, symmetrical peak with adequate retention. A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantification by LC-MS/MS, but since the target analyte is itself the labeled compound, an analogue or a different labeled version could be used if available. Alternatively, a structurally similar compound could be employed as an internal standard.

Interestingly, Pyronaridine-13C2, d4 is frequently used as the SIL-IS for quantifying the unlabeled pyronaridine in pharmacokinetic studies. researchgate.net The method for quantifying the labeled compound in a formulation would be very similar. It involves extraction from the formulation matrix, chromatographic separation, and detection using mass spectrometry in selected reaction monitoring (SRM) mode. nih.govnih.gov The SRM transitions would be specific to the mass of the labeled parent ion and a chosen fragment ion. researchgate.net

Table 2: Typical Parameters for LC-MS/MS Method Development

ParameterDescription/ExampleReference
InstrumentationHigh-Performance Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS). researchgate.net
Chromatography ModeReversed-phase liquid chromatography (RPLC) is most common for this type of molecule. chromatographyonline.comamazonaws.com
ColumnC18 or similar (e.g., HALO RP amide fused-core) columns are often used. nih.govnih.gov
Mobile PhaseGradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvents (e.g., acetonitrile (B52724), methanol). researchgate.netnih.gov
Ionization SourceElectrospray Ionization (ESI) in positive ion mode is typically effective for basic compounds like pyronaridine. nih.govnih.gov
Detection ModeSelected Reaction Monitoring (SRM) for specific quantification. nih.gov
SRM Transition (Example)For [¹³C₂, D₄]-pyronaridine, the precursor ion would be m/z 524.3, which fragments to a specific product ion such as m/z 453.1. researchgate.net
Sample PreparationDilution of the formulation in a suitable solvent, followed by protein precipitation if in a biological matrix, or solid-phase extraction (SPE). nih.govdiva-portal.org

Stability Indicating Assays for Labeled Compounds in Formulation Studies

A stability-indicating assay is a validated analytical procedure used to quantify a drug substance in the presence of its degradation products, impurities, and excipients. kinampark.com Its development is crucial for determining the shelf-life of a formulation and ensuring that the compound remains stable under specified storage conditions. amazonaws.com The method must be able to separate the intact Pyronaridine-13C2, d4 from any potential degradants that may form over time. amazonaws.com

The development process involves subjecting the compound to forced degradation or stress testing under various conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.net The stressed samples are then analyzed, typically by HPLC with a photodiode array (PDA) or MS detector, to identify and separate the degradation products from the parent compound. chromatographyonline.comamazonaws.com The use of an MS detector is particularly valuable for identifying the structure of unknown degradation products. chromatographyonline.com The resulting validated method can then be used to assess the stability of preclinical formulations.

Table 3: Typical Forced Degradation Conditions for Stability-Indicating Method Development

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis0.1 M HCl at elevated temperature (e.g., 60°C)To assess susceptibility to degradation in acidic environments.
Base Hydrolysis0.1 M NaOH at room or elevated temperatureTo assess susceptibility to degradation in alkaline environments.
Oxidation3-30% Hydrogen Peroxide (H₂O₂) at room temperatureTo evaluate the molecule's stability against oxidative stress.
Thermal DegradationDry heat (e.g., 80-100°C) for an extended periodTo determine the impact of high temperatures on solid-state stability.
PhotostabilityExposure to light providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).To assess degradation upon exposure to light.

Reference for general forced degradation conditions: researchgate.net

Advanced Research Applications and Future Directions for Pyronaridine 13c2, D4 in Chemical Biology and Pharmaceutical Sciences

Utility as a Gold Standard Internal Reference for Quantitative Bioanalysis of Pyronaridine (B1678541)

In the realm of pharmacokinetics, the accurate quantification of a drug in biological matrices like blood or plasma is fundamental. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique for this purpose due to its high sensitivity and specificity. nih.gov However, the accuracy of LC-MS/MS measurements can be compromised by variations in sample preparation and "matrix effects," where co-eluting substances from the biological sample interfere with the ionization of the target analyte. nih.govnih.gov

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues. nih.gov Pyronaridine-13C2, d4 serves as an ideal SIL-IS for the quantification of pyronaridine. nih.gov Because it has nearly identical physicochemical properties to the unlabeled drug (the analyte), it co-elutes during chromatography and experiences the same extraction losses and matrix effects. However, its increased mass allows it to be separately detected by the mass spectrometer. By comparing the signal of the analyte to the known concentration of the spiked-in SIL-IS, precise and accurate quantification can be achieved.

A bioanalytical method for pyronaridine in whole blood using Pyronaridine-13C2, d4 as the internal standard was developed and validated, demonstrating excellent accuracy and precision. nih.gov This method overcame the limitations of previous assays that lacked a SIL-IS and were therefore susceptible to analytical variability. nih.gov The use of Pyronaridine-13C2, d4 enables robust, high-throughput analysis essential for clinical pharmacokinetic studies. nih.gov

Q & A

Q. How can Pyronaridine-13C2, d4 be characterized for isotopic purity in pharmacokinetic studies?

Isotopic purity is critical for tracer studies. Researchers should employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the position and integrity of the 13C and deuterium labels. For example, HRMS can quantify isotopic enrichment (>95% for 13C2 and d4) by comparing observed vs. theoretical molecular weights (524 g/mol) . NMR can verify structural integrity by analyzing splitting patterns (e.g., deuterium-induced shifts in aromatic protons). Calibration against unlabeled Pyronaridine is essential to distinguish isotopic effects from impurities.

Q. What experimental protocols ensure stable storage of Pyronaridine-13C2, d4 in long-term metabolic studies?

Pyronaridine-13C2, d4 should be stored at -20°C in airtight, light-resistant containers to prevent isotopic exchange or degradation. Prior to use, validate stability via HPLC-MS to confirm no decomposition (e.g., hydrolysis of the methoxy group). For in vitro assays, prepare stock solutions in deuterated solvents (e.g., DMSO-d6) to minimize proton exchange, and avoid repeated freeze-thaw cycles .

Q. How should researchers design dose-response experiments using Pyronaridine-13C2, d4 in malaria models?

Dose optimization requires balancing isotopic tracer sensitivity with pharmacological efficacy. Start with a non-toxic dose (e.g., 1–10 mg/kg in murine models) and use LC-MS/MS to quantify parent drug and metabolites in plasma. Include a control group treated with unlabeled Pyronaridine to differentiate isotopic effects on bioavailability. Parallel experiments with 13C-only and d4-only analogs can isolate metabolic pathways .

Advanced Research Questions

Q. How can conflicting data on Pyronaridine-13C2, d4’s metabolic half-life be resolved across studies?

Discrepancies may arise from differences in analytical methods (e.g., MS ionization techniques) or biological matrices. To resolve this:

  • Standardize extraction protocols (e.g., protein precipitation vs. solid-phase extraction) to minimize matrix effects.
  • Validate assays using spiked samples with known concentrations of labeled and unlabeled metabolites.
  • Apply multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables (e.g., diet-induced isotopic interference) .

Q. What advanced isotopic tracing strategies enhance spatial resolution in Pyronaridine-13C2, d4 distribution studies?

Combine stable isotope labeling with imaging mass spectrometry (IMS) or MALDI-TOF to map drug distribution in tissues. For example:

  • Use 13C2-labeled Pyronaridine for IMS to track hepatic accumulation, leveraging the high mass accuracy of FT-ICR instruments.
  • Apply deuterium-labeled analogs to distinguish parent drug from metabolites via MS/MS fragmentation patterns. Calibrate against tissue-specific background isotopic noise using negative controls .

Q. How should researchers address challenges in synthesizing Pyronaridine-13C2, d4 with >99% isotopic purity?

Synthesis optimization requires:

  • Selecting 13C-enriched precursors (e.g., 13C-methanol for methoxy group labeling) and deuterated solvents (e.g., D2O for H/D exchange).
  • Monitoring reaction intermediates via UPLC-MS to minimize scrambling.
  • Purifying final products using preparative HPLC with a C18 column and deuterium-depleted mobile phases to avoid isotopic dilution .

Q. What statistical frameworks are suitable for analyzing time-resolved metabolic flux data from Pyronaridine-13C2, d4 studies?

Compartmental pharmacokinetic models (e.g., nonlinear mixed-effects modeling) can integrate isotopic enrichment data with metabolite kinetics. Bayesian hierarchical models are advantageous for sparse datasets, while machine learning (e.g., random forests) can identify non-linear relationships between drug exposure and metabolite formation. Validate models using bootstrapping or cross-study replication .

Methodological Best Practices

  • Data Reprodubility : Document all synthesis and storage conditions in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw MS spectra and chromatograms as supplementary materials .
  • Ethical Reporting : Disclose isotopic purity thresholds and analytical limits of detection to avoid overinterpretation of low-abundance metabolites .
  • Interdisciplinary Collaboration : Partner with computational chemists to model isotopic effects on drug-receptor binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.